Naphthol green B synthesis and purification for laboratory use
Naphthol green B synthesis and purification for laboratory use
An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Naphthol Green B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol Green B (C.I. 10020; Acid Green 1) is a synthetic, water-soluble nitroso dye belonging to the metal-complex class of colorants. Structurally, it is the trisodium salt of the iron(III) complex of 6-hydroxy-5-nitrosonaphthalene-2-sulfonic acid.[1] The central iron atom is coordinated by three bidentate ligands, forming a stable, vibrant green compound.[1]
In the laboratory, Naphthol Green B is widely used as a biological stain, particularly in histology for staining collagen and as a counterstain in various polychrome staining methods.[1] Its industrial applications include the dyeing of wool, silk, nylon, and paper.[2][3] Given its utility, the ability to synthesize and purify Naphthol Green B on a laboratory scale is a valuable capability for research and development.
This technical guide provides a comprehensive overview of the synthesis and purification of Naphthol Green B for laboratory use. It includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in producing a high-purity compound suitable for scientific applications.
Chemical and Physical Properties
A summary of the key properties of Naphthol Green B is presented below. This data is essential for its handling, synthesis, and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | trisodium; iron(3+); 6-hydroxy-5-nitrosonaphthalene-2-sulfonate | [1] |
| Common Names | Naphthol Green B, Acid Green 1, C.I. 10020 | [2][4] |
| CAS Number | 19381-50-1 | [2][3][4] |
| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [2] |
| Molecular Weight | 878.46 g/mol | [2] |
| Appearance | Dark green to black powder | [3] |
| λmax (in water) | 714 nm | [1] |
| Solubility | Soluble in water; moderately soluble in methanol; insoluble in glacial acetic acid and non-polar solvents. | [5] |
Synthesis of Naphthol Green B
The synthesis of Naphthol Green B is a three-step process starting from 2-naphthol. The overall workflow involves sulfonation, nitrosation to form the ligand, and subsequent complexation with an iron(III) salt.
Experimental Protocols
3.1.1 Step 1: Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's acid)
This procedure is adapted from established methods for the sulfonation of 2-naphthol.[6][7]
-
Materials:
-
2-Naphthol (144.17 g/mol )
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
-
Procedure:
-
Place 100 g of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Gently heat the acid to 90-100°C in a water bath.
-
Slowly add 50 g (0.347 mol) of powdered 2-naphthol to the stirred acid over 30 minutes, maintaining the temperature at 100-105°C.
-
After the addition is complete, continue stirring the mixture at 105-110°C for 2 hours.
-
Allow the reaction mixture to cool to approximately 70°C. Carefully and slowly pour the warm mixture into 500 mL of cold deionized water with vigorous stirring.
-
Heat the diluted solution to boiling to ensure all sulfonic acids are dissolved.
-
Add 75 g of sodium chloride to the hot solution to salt out the sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer's salt).
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
-
Collect the precipitated Schaeffer's salt by vacuum filtration, wash the filter cake with a cold 10% NaCl solution, and dry. The product is used directly in the next step.
-
3.1.2 Step 2: Synthesis of 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid
This protocol is based on the standard nitrosation reaction of phenols, adapted for Schaeffer's acid.[8]
-
Materials:
-
Schaeffer's salt (from Step 1)
-
Sodium Nitrite (NaNO₂) (69.00 g/mol )
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water, Ice
-
-
Procedure:
-
In a 1 L beaker, dissolve 50 g (approx. 0.20 mol, assuming some moisture) of the crude Schaeffer's salt in 400 mL of deionized water. If necessary, warm gently to dissolve. Cool the solution to 0-5°C in an ice-salt bath.
-
In a separate beaker, dissolve 15 g (0.217 mol) of sodium nitrite in 50 mL of deionized water.
-
Slowly add the sodium nitrite solution to the stirred Schaeffer's salt solution, keeping the temperature below 5°C.
-
Prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to 100 g of crushed ice.
-
Add this cold, dilute sulfuric acid dropwise to the reaction mixture over 1 hour. Maintain the temperature at 0-5°C throughout the addition. The solution should remain acidic to Congo red paper.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C. A yellowish precipitate of the nitroso-ligand should form.
-
Collect the product by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and use the moist filter cake directly in the next step.
-
3.1.3 Step 3: Synthesis of Naphthol Green B (Iron Complexation)
This procedure is based on the principles of coordination chemistry for forming iron(III) complexes.[2][3]
-
Materials:
-
Moist 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid (from Step 2)
-
Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (270.30 g/mol )
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
-
Procedure:
-
Transfer the moist filter cake of the nitroso-ligand (approx. 0.20 mol) into a 1 L beaker containing 500 mL of deionized water. Stir to form a suspension.
-
Slowly add a 10% NaOH solution dropwise until the ligand dissolves completely and the solution becomes slightly alkaline (pH 8-9).
-
In a separate beaker, dissolve 18 g (0.067 mol) of ferric chloride hexahydrate in 100 mL of deionized water. This provides a 3:1 molar ratio of ligand to iron.
-
Slowly add the ferric chloride solution to the stirred ligand solution over 30 minutes. A deep green color should develop immediately.
-
Gently heat the mixture to 60-70°C and stir for 1 hour to ensure complete complexation.
-
Allow the solution to cool to room temperature. The crude Naphthol Green B will be purified from this solution.
-
Purification and Analysis
Purification of the crude Naphthol Green B is necessary to remove unreacted starting materials and side products. The primary method is recrystallization, followed by purity analysis using spectroscopic and chromatographic techniques.
Experimental Protocols
4.1.1 Purification by Recrystallization
This protocol utilizes a mixed solvent system of water and ethanol, leveraging the high solubility of Naphthol Green B in hot water and its reduced solubility upon addition of ethanol and cooling.[5]
-
Materials:
-
Crude Naphthol Green B solution (from Step 3.1.3)
-
Ethanol (95%)
-
Deionized Water
-
-
Procedure:
-
Heat the crude Naphthol Green B solution to 80-90°C with stirring.
-
Slowly add 95% ethanol to the hot solution until the solution becomes slightly turbid (the "cloud point").
-
Add a small amount of hot deionized water dropwise until the solution becomes clear again.
-
Remove the beaker from heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the beaker in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the dark green crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at 50-60°C.
-
4.1.2 Purity Analysis by UV-Visible Spectroscopy
-
Procedure:
-
Prepare a stock solution of the purified Naphthol Green B in deionized water (e.g., 10 mg/L).
-
Record the UV-Vis spectrum from 400 nm to 800 nm using a spectrophotometer.
-
Confirm that the wavelength of maximum absorbance (λmax) is at or near 714 nm.[1]
-
The absence of significant secondary peaks indicates a high degree of purity.
-
4.1.3 Purity Analysis by Thin-Layer Chromatography (TLC)
-
Materials:
-
Silica gel TLC plates
-
Developing Chamber
-
Mobile Phase: A mixture of n-butanol, ethanol, and 2% aqueous ammonia (e.g., in a 3:1:1 v/v/v ratio).
-
-
Procedure:
-
Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid.
-
Dissolve a small amount of the purified Naphthol Green B in deionized water to create a concentrated sample solution.
-
Using a capillary tube, spot the solution onto the pencil baseline of a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for the main spot for documentation.
-
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and purification of Naphthol Green B on a laboratory scale. The three-step synthesis, beginning with the sulfonation of 2-naphthol, followed by nitrosation and iron(III) complexation, yields a crude product that can be effectively purified by recrystallization. Subsequent analysis by UV-Vis spectroscopy and TLC confirms the identity and purity of the final compound. By following these methodologies, researchers can produce high-quality Naphthol Green B suitable for demanding applications in histology, cell biology, and materials science.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Acid Green 1 | 19381-50-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. prepchem.com [prepchem.com]
- 7. JPH0656758A - Method for producing 2-naphthol-6-sulfonate - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
